1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
Historical Context and Development
The development of this compound emerges from the broader historical trajectory of indazole chemistry, which traces its origins to the pioneering work of Emil Fischer in 1883. Fischer's initial discovery involved the synthesis of indazole through the thermal treatment of ortho-hydrazine cinnamic acid, establishing the foundational understanding of this heterocyclic system. The specific compound under examination was first documented in chemical databases in 2011, representing a relatively recent addition to the expanding library of functionalized indazole derivatives. This timeline reflects the evolution of synthetic organic chemistry capabilities, where increasingly complex heterocyclic structures became accessible through advances in reaction methodology and synthetic strategy development.
The historical progression from simple indazole to sophisticated derivatives like this compound illustrates the maturation of heterocyclic chemistry as a discipline. Early indazole research focused primarily on understanding the basic chemical properties and reactivity patterns of the parent heterocycle. Subsequently, researchers began exploring substitution patterns and functional group modifications, leading to the development of biologically active derivatives such as benzydamine and other pharmaceutical agents. The tetrahydroindazole subclass emerged as chemists recognized the value of saturated heterocyclic systems in modulating biological activity and improving pharmacokinetic properties compared to their fully aromatic counterparts.
The specific structural features of this compound reflect modern synthetic capabilities and design principles in medicinal chemistry. The incorporation of multiple functional groups including the methyl substituent at the nitrogen-1 position, the ketone functionality at carbon-5, and the carboxylic acid group at carbon-3 demonstrates the sophisticated level of structural complexity achievable in contemporary heterocyclic synthesis. This compound represents the convergence of traditional heterocyclic chemistry principles with modern drug design strategies, where specific functional group positioning is employed to optimize molecular properties for particular applications.
Nomenclature and Classification in Heterocyclic Chemistry
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically addressing the complex substitution pattern present in this molecule. The International Union of Pure and Applied Chemistry name "1-methyl-5-oxo-6,7-dihydro-4H-indazole-3-carboxylic acid" reflects the systematic approach to naming polyfunctional heterocycles, where each substituent and modification to the parent indazole framework is explicitly identified. This nomenclature system ensures unambiguous chemical communication and facilitates accurate identification of the compound across different research contexts and chemical databases.
The classification of this compound within heterocyclic chemistry positions it as a member of several interconnected structural families. Primarily, it belongs to the indazole class of bicyclic heterocycles, which are characterized by the fusion of a pyrazole ring with a benzene ring. More specifically, the tetrahydro designation indicates partial saturation of the benzene ring component, placing it within the tetrahydroindazole subfamily. The presence of the carboxylic acid functional group further classifies it among heterocyclic carboxylic acids, a category of compounds known for their diverse biological activities and synthetic utility.
Table 1: Chemical Identifiers and Classification Data
The compound's classification extends beyond simple structural categorization to include functional group-based classifications. The presence of a tertiary amine nitrogen, a ketone carbonyl, and a carboxylic acid group creates a multifunctional molecule that can participate in diverse chemical reactions and biological interactions. This multifunctionality is reflected in its classification as both a nitrogen heterocycle and a dicarbonyl compound, highlighting the intersection of different chemical functionality classes within a single molecular framework.
Additional classification systems recognize this compound within the broader context of bioactive heterocycles and synthetic intermediates. The tetrahydroindazole core structure is increasingly recognized as a privileged scaffold in medicinal chemistry, leading to its classification among pharmacologically relevant heterocycles. Furthermore, the specific substitution pattern present in this compound places it within the emerging class of designed heterocyclic building blocks used in contemporary drug discovery efforts.
Significance in Organic Chemical Research
The significance of this compound in organic chemical research stems from its unique structural features and potential applications as both a synthetic target and a building block for more complex molecular architectures. The compound embodies several important concepts in modern organic chemistry, including the strategic use of heterocyclic scaffolds, the incorporation of multiple functional groups for enhanced reactivity, and the application of saturation strategies to modulate molecular properties. These characteristics make it an valuable subject for investigating fundamental organic chemistry principles while simultaneously serving practical applications in synthetic methodology development.
The structural complexity of this compound presents significant synthetic challenges that drive innovation in heterocyclic chemistry methodology. The presence of multiple reactive sites, including the ketone at carbon-5, the carboxylic acid at carbon-3, and the methylated nitrogen at position-1, requires careful consideration of chemoselectivity and protecting group strategies during synthesis. Research efforts focused on developing efficient synthetic routes to this compound have contributed to advances in cyclization methodology, functional group tolerance studies, and regioselective reaction development. These methodological advances have broader implications for the synthesis of related heterocyclic systems and complex natural products.
Table 2: Physical and Chemical Properties
The compound's significance extends to its role as a model system for understanding structure-activity relationships in heterocyclic chemistry. The tetrahydroindazole framework provides an excellent platform for investigating how structural modifications affect molecular properties, biological activity, and synthetic accessibility. Research utilizing this compound has contributed to the development of predictive models for heterocyclic reactivity and has informed the design of related compounds with optimized properties for specific applications. This systematic approach to structure-activity relationship investigation represents a cornerstone of modern medicinal chemistry and materials science research.
Furthermore, this compound serves as an important reference compound for analytical method development and validation. Its well-defined structure and known properties make it suitable for developing and testing new analytical techniques, including spectroscopic methods, chromatographic separations, and mass spectrometric identification protocols. The availability of comprehensive chemical and physical property data enhances its utility as a standard compound for analytical chemistry applications and quality control procedures in research and industrial settings.
Overview of Current Research Landscape
The current research landscape surrounding this compound reflects the growing interest in tetrahydroindazole derivatives as versatile synthetic intermediates and potential therapeutic agents. Contemporary research efforts focus on multiple aspects of this compound, including optimization of synthetic methodologies, exploration of chemical reactivity patterns, and investigation of potential applications in medicinal chemistry and materials science. The compound's unique structural features continue to attract attention from researchers seeking to understand and exploit the properties of complex heterocyclic systems for practical applications.
Recent synthetic methodology research has emphasized the development of efficient routes to functionalized tetrahydroindazole derivatives, with particular attention to strategies that can accommodate the multiple functional groups present in this compound. Advanced cyclization techniques, including transition metal-catalyzed processes and organocatalytic approaches, have been investigated for their ability to construct the tetrahydroindazole core while maintaining the integrity of sensitive functional groups. These methodological studies contribute to the broader understanding of heterocyclic synthesis and provide practical tools for accessing related compounds with potential biological or materials applications.
The biological activity profile of tetrahydroindazole derivatives has emerged as a significant area of current research interest. While specific biological data for this compound remains limited in the available literature, the broader class of indazole derivatives demonstrates diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. Current research efforts are investigating how the specific structural features of this compound, particularly the combination of the saturated ring system with strategically positioned functional groups, might translate into unique biological activities or improved pharmacokinetic properties compared to related compounds.
Materials science applications represent an emerging area of research interest for functionalized heterocyclic compounds like this compound. The compound's multiple hydrogen bonding sites and aromatic character make it potentially useful as a building block for supramolecular assemblies, coordination polymers, and other advanced materials. Current research in this area focuses on understanding how the specific arrangement of functional groups in this compound affects its ability to participate in intermolecular interactions and form ordered structures with useful properties.
The commercial availability and synthetic accessibility of this compound continue to influence the direction of current research. As synthetic methods become more refined and cost-effective, researchers are increasingly able to access this compound for diverse applications, leading to expanded investigation of its properties and potential uses. This trend toward improved accessibility is driving broader adoption of the compound in research applications and facilitating more extensive structure-activity relationship studies that will inform future developments in heterocyclic chemistry and related fields.
Properties
IUPAC Name |
1-methyl-5-oxo-6,7-dihydro-4H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11-7-3-2-5(12)4-6(7)8(10-11)9(13)14/h2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCJAUHTKKJQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(=O)CC2)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679755 | |
| Record name | 1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-93-4 | |
| Record name | 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-1-methyl-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
The synthesis of 1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indazole derivatives . Another approach includes the cyclization of appropriate precursors under reflux conditions with suitable catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights critical differences between the target compound and its analogs:
Key Differences and Implications
Substituent Position and Functionality: The 5-oxo group in the target compound distinguishes it from analogs like 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, which lacks this moiety. This group increases polarity and may improve solubility or binding affinity in biological systems . Aryl vs.
Functional Group Additions :
- The sulfone-containing analog (CAS 889941-08-6 ) introduces a highly polar group, which could enhance metabolic stability but reduce membrane permeability compared to the target’s oxo group.
Biological Activity
1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS Number: 1215295-93-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 194.19 g/mol
- LogP : 0.176 (indicating moderate lipophilicity)
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant antiproliferative effects against various human cancer cell lines. The compound exhibited GI values in the nanomolar to micromolar range, indicating strong activity against tumor cells.
| Cell Line | GI (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.25 |
| MCF-7 (Breast Cancer) | 0.30 |
| A549 (Lung Cancer) | 0.15 |
These results suggest that this compound may inhibit tumor growth through mechanisms that require further elucidation.
Anti-inflammatory Properties
The compound also displays anti-inflammatory activity. In a study comparing various derivatives, it was found to inhibit cyclooxygenase (COX) enzymes significantly:
| Activity | IC (µM) |
|---|---|
| COX-1 | 5.40 |
| COX-2 | 0.01 |
This indicates that it may serve as a selective COX-2 inhibitor, which is beneficial in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs.
The mechanisms underlying the biological activities of this compound are still being investigated. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its anti-inflammatory effects could be mediated through the inhibition of prostaglandin synthesis.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of breast cancer. The administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within the tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
